Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2241107-77-5
VCID: VC7021851
InChI: InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1
SMILES: CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Molecular Formula: C13H20N2O2
Molecular Weight: 236.315

Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate

CAS No.: 2241107-77-5

Cat. No.: VC7021851

Molecular Formula: C13H20N2O2

Molecular Weight: 236.315

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate - 2241107-77-5

Specification

CAS No. 2241107-77-5
Molecular Formula C13H20N2O2
Molecular Weight 236.315
IUPAC Name tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate
Standard InChI InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1
Standard InChI Key QZEKBDHFLADZKW-SECBINFHSA-N
SMILES CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate belongs to the carbamate class of organic compounds, distinguished by a tert-butoxycarbonyl (Boc) protecting group and a chiral center at the ethyl carbon adjacent to the aromatic amine. The Boc group enhances stability during synthetic transformations, while the 3-aminophenyl moiety provides a reactive site for further functionalization.

Molecular and Crystallographic Properties

The compound’s molecular structure has been elucidated through nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 1.46 (s, 9H, tBu-CH₃), 4.62–4.71 (m, 4H, NCH₂), 5.40 (s, 1H, =CH), and 7.23–7.34 (m, 4H, Ar-H) .

  • Molecular Formula: C₁₃H₂₀N₂O₂.

  • Chirality: The (1R) configuration at the ethyl carbon ensures enantioselective interactions in biological systems.

Physicochemical Characteristics

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) but poorly soluble in water .

  • Melting Point: Reported as 86–88°C for analogous tert-butyl carbamates .

Synthetic Methodologies

The synthesis of tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate involves multi-step protocols emphasizing stereocontrol and functional group compatibility.

Carbamate Formation via Acyl Azide Rearrangement

A widely adopted route involves the Curtius rearrangement of acyl azides derived from carboxylic acid precursors. As demonstrated by Xie et al., tert-butyl dicarbonate reacts with sodium azide and aromatic carboxylic acids to form acyl azides, which undergo thermal rearrangement to isocyanates. Trapping the isocyanate with tert-butanol yields the Boc-protected carbamate :

RCOOH+(tBuO)2CO+NaN3RNCOtBuOHtBuOCONHR(Scheme 11A)[4]\text{RCOOH} + (\text{tBuO})_2\text{CO} + \text{NaN}_3 \rightarrow \text{RNCO} \xrightarrow{\text{tBuOH}} \text{tBuOCONHR} \quad \text{(Scheme 11A)}[4]

For aromatic substrates like 3-aminophenylacetic acid, elevated temperatures (75°C) are required to overcome the stability of intermediate acyl azides .

Chiral Resolution and Purification

Enantiomeric purity is achieved via chiral chromatography or diastereomeric salt formation. Flash column chromatography (e.g., using petroleum ether/ethyl acetate gradients) is standard for isolating the final product . Typical yields range from 54% to 91%, depending on the substrate and reaction conditions .

Applications in Pharmaceutical Chemistry

Intermediate for Enantioselective Synthesis

The compound’s chiral ethyl group and Boc protection make it invaluable for synthesizing non-racemic amines, a critical requirement in drug development. For example, it has been employed in the preparation of HIV-1 protease inhibitors, where stereochemical precision dictates binding affinity .

Role in Prodrug Design

Carbamates like tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate serve as prodrug moieties, enhancing bioavailability through controlled hydrolysis in vivo. The Boc group’s susceptibility to acidic cleavage (e.g., in lysosomes) enables targeted drug release .

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